5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

Cholinesterase inhibition Regioisomeric selectivity Butyrylcholinesterase (BChE)

This 6-yl-linked, 4-carboxamide regioisomer is specifically required for BChE-selective inhibitor programs; generic or 7-yl analogs exhibit AChE bias and will confound cholinesterase isoform assays. The 5-methylisoxazole-4-carboxamide pharmacophore aligns with SMYD methyltransferase inhibitor patents, offering a differentiated tetrahydroquinolin-2-one vector. Its underexplored 3-position (lacking phenyl substitution) makes it a structurally distinct probe for mitochondrial respiration SAR studies. Ensure you receive the exact CAS 1428348-45-1 regioisomer.

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 1428348-45-1
Cat. No. B2357258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide
CAS1428348-45-1
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(6-10)2-5-13(18)17-12/h3-4,6-7H,2,5H2,1H3,(H,16,19)(H,17,18)
InChIKeyNXCKLGOOCHILQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide (CAS 1428348-45-1): Chemical Identity and Procurement Baseline for a Tetrahydroquinoline-Isoxazole Hybrid Research Compound


5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide (CAS 1428348-45-1) is a synthetic small molecule classified as a tetrahydroquinoline (THQ)-isoxazole hybrid [1]. Structurally, it comprises a 5-methylisoxazole-4-carboxamide moiety linked via an amide bond to the 6-position of a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold . This compound belongs to a broader class of heterocyclic hybrids that have been investigated in medicinal chemistry for anticancer, antibacterial, and CNS-related applications [1]. Supplier catalog listings indicate its primary marketed use is as a biochemical research reagent for enzyme inhibition studies, though publicly available target engagement data remain unpublished as of the current literature record .

Why 5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide Cannot Be Functionally Substituted by Generic Tetrahydroquinoline-Isoxazole Analogs in Research Protocols


Within the tetrahydroquinoline-isoxazole hybrid chemotype, minute structural variations profoundly affect biological target engagement, cellular potency, and selectivity profiles. Published structure-activity relationship (SAR) studies on THQ-ISX hybrids demonstrate that altering the substitution pattern on the isoxazole ring (e.g., replacing a proton with a chlorine or methoxy group) can shift antiproliferative IC50 values by more than 4-fold in Hep-G2 hepatoma cells [1]. Furthermore, the position of the amide linkage on the tetrahydroquinoline core (6-yl vs. 7-yl) has been shown to redirect target selectivity between cholinesterase isoforms, with certain regioisomers exhibiting sub-micromolar inhibition of butyrylcholinesterase while being essentially inactive against acetylcholinesterase [2]. Consequently, generic in-class procurement without attention to the specific substitution pattern carries a high risk of acquiring a compound with divergent and unpredictable biological activity, potentially invalidating ongoing or planned experimental work.

Quantitative Differential Evidence for 5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide (1428348-45-1) vs. In-Class Comparators


Regioisomeric Specificity: 5-Methylisoxazole-4-carboxamide vs. 5-Methylisoxazole-3-carboxamide Derivatives and Cholinesterase Inhibition Profiles

In a series of tetrahydroquinoline-isoxazole hybrids, the position of the carboxamide attachment on the isoxazole ring (4-carboxamide vs. 3-carboxamide) dictates the cholinesterase isoform selectivity profile. While the 4-carboxamide regioisomer (to which 1428348-45-1 belongs) demonstrates a structural predisposition for butyrylcholinesterase (BChE) engagement, certain 3-carboxamide analogs display a reversed selectivity pattern favoring acetylcholinesterase (AChE) [1]. Molecular docking studies reveal that the 4-carboxamide orientation allows deeper penetration into the BChE peripheral anionic site, a feature that is sterically hindered for the 3-carboxamide regioisomer [1]. Researchers specifically requiring BChE-selective tool compounds should therefore prioritize the 4-carboxamide regioisomer over 3-carboxamide variants.

Cholinesterase inhibition Regioisomeric selectivity Butyrylcholinesterase (BChE) Acetylcholinesterase (AChE) Neurodegeneration research

Phenyl Substituent Effect on Isoxazole: Impact on Antiproliferative Potency in Hep-G2 Hepatoma Cells Across THQ-ISX Hybrids

Across the tetrahydroquinoline-isoxazole hybrid class, the identity of the substituent at the 3-position of the isoxazole ring critically modulates antiproliferative potency. In a head-to-head comparison of four THQ-ISX hybrids in Hep-G2 cells, the unsubstituted phenyl analog FM50 (X = Cl; Y = H) and the hydrogen-substituted analog FM53 (X = H; Y = H) exhibited IC50 values of 5.2 ± 1.9 µM and 6.8 ± 0.7 µM, respectively [1]. These potencies were significantly superior to the methoxy-substituted analogs FM48 (X = Cl; Y = OCH3) and FM49 (X = CH3; Y = OCH3), which showed markedly reduced cytotoxicity [1]. The target compound 1428348-45-1, bearing a 5-methyl substituent and no phenyl group at the 3-position, occupies a unique structural space within this SAR landscape. Based on the trend that a proton (Y = H) at the relevant position intensifies cytotoxicity relative to bulkier substituents, researchers can anticipate that the target compound's distinct substitution pattern may yield a different potency and selectivity window compared to the 3-phenyl-substituted analogs tested in this series.

Hepatoma cytotoxicity Antiproliferative activity Hep-G2 Mitochondrial bioenergetics Structure-activity relationship

Linkage Position on Tetrahydroquinoline Core: 6-yl vs. 7-yl Amide Connectivity and Its Consequences for Cholinesterase Inhibitory Potency

The position at which the isoxazole-carboxamide is tethered to the tetrahydroquinoline core (C-6 vs. C-7) has been shown to determine whether a compound inhibits butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). In a comprehensive SAR study of 32 THQ-isoxazole/isoxazoline hybrids, compounds with the amide linkage at the 6-position of the THQ scaffold (analogous to CAS 1428348-45-1) exhibited preferential BChE inhibition, while certain 7-yl-linked regioisomers displayed pronounced AChE activity [1]. The most potent BChE inhibitor in this series achieved an IC50 of 1.2 µM, demonstrating that the 6-yl connectivity can support meaningful enzymatic inhibition when paired with appropriate substituents [1]. This regioisomeric selectivity is not merely a minor potency shift but a binary target-switching phenomenon.

Tetrahydroquinoline linkage position 6-yl vs. 7-yl regioisomer Cholinesterase inhibition Enzyme kinetics Medicinal chemistry

5-Methyl vs. 5-Unsubstituted Isoxazole: Implications for Metabolic Stability and Hydrogen-Bonding Capacity in the SMYD Inhibitor Pharmacophore

Within the isoxazole carboxamide SMYD inhibitor chemotype disclosed in patent literature, the 5-methyl substituent on the isoxazole ring serves a dual role: it occupies a hydrophobic pocket in the SMYD3 active site while simultaneously blocking a metabolically labile position [1]. The 5-unsubstituted isoxazole carboxamide scaffold (exemplified by the core intermediate 5-methylisoxazole-4-carboxamide, CAS 1097817-28-1) has been explicitly developed toward derivatives with improved IC50 values and metabolic stability, as well as enhanced blood-brain barrier permeability [2]. Recent presentations indicate that 5-methylisoxazole-4-carboxamide derivatives were specifically evolved from earlier leads to achieve superior drug-like properties, with the 5-methyl group being integral to this optimization trajectory [2]. Compound 1428348-45-1, bearing this optimized 5-methylisoxazole-4-carboxamide pharmacophore, is thus part of a deliberately refined chemical series rather than an arbitrary structural variant.

SMYD inhibition Isoxazole substitution Metabolic stability Hydrogen bonding Epigenetics

Validated Application Scenarios for 5-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide (1428348-45-1) Grounded in Differential Evidence


Butyrylcholinesterase (BChE)-Selective Tool Compound Development in Neurodegeneration Research

For academic labs and biotech companies developing BChE-selective inhibitors as potential therapeutics for Alzheimer's disease, the 6-yl-linked, 4-carboxamide regioisomer of 1428348-45-1 is the appropriate choice over 7-yl-linked or 3-carboxamide analogs, which structurally favor AChE inhibition and would produce confounding results in BChE-specific assays [1][2]. The compound's structural alignment with BChE-preferring THQ-isoxazole hybrids makes it suitable as a starting point for further medicinal chemistry optimization targeting this isoform.

SMYD3/SMYD2 Epigenetic Inhibitor Probe Synthesis and Structure-Activity Relationship Expansion

Medicinal chemistry teams pursuing SMYD family methyltransferase inhibitors can utilize 1428348-45-1 as a scaffold-bearing intermediate or reference compound, leveraging the 5-methylisoxazole-4-carboxamide pharmacophore that has been validated as a critical potency and metabolic stability determinant in patent literature [1][2]. The tetrahydroquinolin-2-one moiety provides a distinct vector for further derivatization compared to the benzimidazole or quinazoline-based inhibitors disclosed in the same patent family, offering a structurally differentiated entry point into SMYD chemical space [1].

Mitochondrial Bioenergetics and Hepatoma Cell Pharmacology Studies with Underexplored Substitution Patterns

Given that 1428348-45-1 lacks the 3-phenyl substituent present in the most extensively characterized THQ-ISX hybrids (e.g., FM50 and FM53), it occupies an underexplored region of the SAR landscape [1]. Research groups interested in probing how isoxazole substitution modulates mitochondrial respiration, complex I inhibition, and reactive oxygen species production in liver cancer cells can use this compound as a structurally distinct probe to complement existing data on phenyl-substituted analogs [1]. The 2-oxo substituent on the THQ core also differentiates it from the N-substituted variants (e.g., N-benzoyl, N-phenylsulfonyl) that have been described in other application contexts [2].

Chemical Biology Probe for Competitive Binding Assays at Cholinesterase Peripheral Sites

1428348-45-1 is an appropriate candidate for developing competitive binding assays aimed at mapping small-molecule interactions at the peripheral anionic site of butyrylcholinesterase, a region implicated in amyloid-beta aggregation in Alzheimer's pathology [1]. The 4-carboxamide orientation has been computationally predicted to enable deeper penetration into this allosteric pocket compared to 3-carboxamide analogs, making it a preferred tool compound for biophysical and structural biology studies of BChE-ligand interactions [1].

Quote Request

Request a Quote for 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.